molecular formula C19H16ClN3O3S B2659676 2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide CAS No. 1424623-87-9

2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide

Cat. No.: B2659676
CAS No.: 1424623-87-9
M. Wt: 401.87
InChI Key: DMTPMPIYYDEDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a pyrimidinyl group, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidinyl group suggests that the compound could have aromatic properties, as pyrimidine is an aromatic heterocycle .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial and antimicrobial properties. For instance, a study by Azab, Youssef, and El-Bordany (2013) highlighted the synthesis of new heterocyclic compounds containing a sulfonamido moiety with notable antibacterial activity. These compounds demonstrate a promising avenue for developing new antibacterial agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Antifungal Activities

Sulfonamide derivatives are also explored for their antifungal applications. El-Gazzar, Hafez, and Zaki (2016) synthesized novel spiro compounds with sulfonamide moieties showing potent antifungal activity, suggesting their potential as new scaffolds for antifungal drug development (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & M. Zaki, 2016).

Antiproliferative Agents

The synthesis and evaluation of sulfonamide derivatives as antiproliferative agents have been reported, showing potential against various cancer cell lines. Pawar, Pansare, and Shinde (2018) documented the synthesis of thiophene-2-sulfonamide derivatives with significant in-vitro antiproliferative activity, indicating their potential as cancer therapeutics (Chandrakant Pawar, D. Pansare, & D. Shinde, 2018).

Antiviral Properties

Sulfonamide-containing compounds have been explored for their antiviral activities as well. Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, and Zhang (2010) synthesized sulfonamide derivatives showing anti-tobacco mosaic virus activity, highlighting the potential of such compounds in antiviral research (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, & Yuping Zhang, 2010).

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. If the compound shows promising activity in preliminary tests, it could be studied further for potential applications in areas such as medicine or materials science .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methyl-4-pyrimidin-2-yloxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-14-13-17(26-19-21-10-2-11-22-19)7-8-18(14)23-27(24,25)12-9-15-3-5-16(20)6-4-15/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTPMPIYYDEDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CC=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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